1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
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Overview
Description
3,5,2’,4’-Tetramethoxystilbene is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in the skin of red grapes and other fruits. This compound is known for its enhanced bioavailability and stability compared to resveratrol, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,2’,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an aromatic acid . The process begins with the methylation of 3,5-dihydroxyacetophenone to form 3,5-dimethoxyphenylacetic acid. This intermediate then undergoes a Perkin condensation with substituted phenylaldehydes, followed by decarboxylation and demethylation to yield the final product .
Industrial Production Methods
Industrial production of 3,5,2’,4’-Tetramethoxystilbene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5,2’,4’-Tetramethoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products
Scientific Research Applications
3,5,2’,4’-Tetramethoxystilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of methoxylation on the chemical properties of stilbenes.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Shows promise as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of 3,5,2’,4’-Tetramethoxystilbene involves multiple molecular targets and pathways:
Anti-Angiogenic Activity: Inhibits the VEGFR2 signaling pathway, reducing angiogenesis.
Pro-Apoptotic Effects: Induces apoptosis through both caspase-dependent and caspase-independent pathways.
Cell Cycle Arrest: Causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
Comparison with Similar Compounds
3,5,2’,4’-Tetramethoxystilbene is often compared to other resveratrol derivatives:
Resveratrol: While resveratrol has multiple health benefits, 3,5,2’,4’-Tetramethoxystilbene offers enhanced stability and bioavailability.
Pterostilbene: Another derivative with increased lipophilicity and metabolic stability.
3,4,5-Trimethoxystilbene: Known for its potent anticancer properties, similar to 3,5,2’,4’-Tetramethoxystilbene.
These comparisons highlight the unique properties of 3,5,2’,4’-Tetramethoxystilbene, making it a valuable compound for further research and application .
Biological Activity
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene, also known as CHEBI:92804, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on various cell lines, and potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a central ethylene bridge connecting two methoxy-substituted phenyl rings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MIA PaCa-2 (Pancreatic) | 0.5 | Inhibition of tubulin polymerization |
A431 (Epidermoid Carcinoma) | 0.8 | Induction of apoptosis through mitochondrial pathways |
HeLa (Cervical Cancer) | 1.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Induction of Apoptosis : Flow cytometry studies have demonstrated that treated cells exhibit characteristics of apoptosis, including annexin V positivity and DNA fragmentation.
- Targeting Specific Pathways : Research indicates that this compound may influence signaling pathways involved in cell survival and proliferation.
Study 1: Antiproliferative Activity
A study published in ACS Medicinal Chemistry Letters evaluated the antiproliferative activity of various methoxy-substituted phenyl compounds, including our target compound. The study reported an IC50 value for this compound at approximately 0.6 µM against MIA PaCa-2 cells. The study emphasized the importance of methoxy groups in enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into the apoptotic pathways activated by this compound. Researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades .
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.